molecular formula C13H16ClNO2 B7345033 (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone

(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone

Cat. No. B7345033
M. Wt: 253.72 g/mol
InChI Key: KZQSPZMMWUMEFS-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone, also known as JDTic, is a selective κ-opioid receptor antagonist. It was first synthesized in 2005 by a team of researchers at the University of Michigan. JDTic has been studied extensively for its potential therapeutic applications in drug addiction, depression, and anxiety.

Mechanism of Action

(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone selectively blocks the κ-opioid receptor, which is involved in the regulation of stress, anxiety, and drug-seeking behavior. By blocking this receptor, this compound may reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. This compound has been shown to have no effect on locomotor activity or body temperature, suggesting that it does not have any major side effects.

Advantages and Limitations for Lab Experiments

One advantage of (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone is its selectivity for the κ-opioid receptor, which allows for more specific targeting of this receptor in experiments. One limitation of this compound is its relatively low potency, which may require higher doses to achieve the desired effects.

Future Directions

1. Further studies are needed to determine the potential therapeutic applications of (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone in drug addiction, depression, and anxiety.
2. Studies are needed to determine the optimal dosing and administration of this compound in animal models and humans.
3. Studies are needed to determine the long-term effects of this compound on behavior and physiology.
4. Further studies are needed to understand the mechanism of action of this compound at the molecular level.
5. Studies are needed to determine the potential interactions of this compound with other drugs and medications.
Conclusion:
In conclusion, this compound is a selective κ-opioid receptor antagonist that has been extensively studied for its potential therapeutic applications in drug addiction, depression, and anxiety. It has been shown to reduce drug-seeking behavior and anxiety-like behavior in animal models, suggesting that it may be a useful tool in the treatment of these disorders. Further studies are needed to determine the optimal dosing and administration of this compound in animal models and humans, as well as its long-term effects on behavior and physiology.

Synthesis Methods

The synthesis of (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone involves the reaction of (4-chlorophenyl)acetic acid with (2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine to form the final product.

Scientific Research Applications

(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in drug addiction, depression, and anxiety. It has been shown to selectively block the κ-opioid receptor, which is involved in the regulation of stress, anxiety, and drug-seeking behavior. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in the treatment of drug addiction.

properties

IUPAC Name

(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9-2-7-12(8-16)15(9)13(17)10-3-5-11(14)6-4-10/h3-6,9,12,16H,2,7-8H2,1H3/t9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQSPZMMWUMEFS-BXKDBHETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C(=O)C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.